Physicochemical Profiling & Synthetic Utility of 1,5-Di-O-acetyl-2,3-O-isopropylidene-D-ribofuranose
Physicochemical Profiling & Synthetic Utility of 1,5-Di-O-acetyl-2,3-O-isopropylidene-D-ribofuranose
This guide provides an in-depth technical analysis of 1,5-Di-O-acetyl-2,3-O-isopropylidene-D-ribofuranose , a pivotal intermediate in the synthesis of nucleoside analogues.
Executive Summary
1,5-Di-O-acetyl-2,3-O-isopropylidene-D-ribofuranose is a protected carbohydrate derivative used primarily as a glycosyl donor in the synthesis of nucleoside-based therapeutics (e.g., antivirals, antimetabolites). Unlike fully acylated sugars (e.g., tetra-O-acetyl-ribose) which rely on neighboring group participation for stereocontrol, this compound utilizes the rigid bicyclic 2,3-O-isopropylidene acetal framework to influence stereoselectivity through steric constraints. This guide details its physicochemical properties, spectroscopic signature, and mechanistic behavior in glycosylation reactions.
Chemical Identity & Molecular Architecture
| Parameter | Detail |
| IUPAC Name | [(3aR,6R,6aR)-6-acetoxymethyl-2,2-dimethyl-3a,6a-dihydrofuro[3,4-d][1,3]dioxol-4-yl] acetate |
| Common Name | 1,5-Di-O-acetyl-2,3-O-isopropylidene-D-ribose |
| CAS Number | 141979-56-8 (General/Isomer dependent) |
| Molecular Formula | C₁₂H₁₈O₇ |
| Molecular Weight | 274.27 g/mol |
| Chirality | D-Ribose configuration (C1, C2, C3, C4 chiral centers) |
| Anomeric Form | Typically exists as an anomeric mixture ( |
Physicochemical Characterization
Physical State & Constants
Unlike the crystalline 5-deoxy analogues often confused with this compound, the 1,5-di-O-acetyl derivative typically exists as a viscous, colorless to pale yellow syrup or oil at room temperature. It resists crystallization due to the presence of anomeric mixtures and the flexibility of the acyclic C5-acetoxymethyl chain.
| Property | Value / Characteristic | Notes |
| Physical State | Viscous Liquid / Syrup | Hygroscopic; often requires high-vacuum drying. |
| Boiling Point | >150°C (at 0.1 mmHg) | Decomposes at higher temperatures before boiling at atm pressure. |
| Solubility | Soluble: CHCl₃, DCM, EtOAc, MeOH, AcetoneInsoluble: Water (cold), Hexanes | Lipophilic protecting groups drive organic solubility. |
| Stability | Acid-labile (Isopropylidene)Base-labile (Acetates) | Hydrolyzes in aqueous acid to D-ribose. Deacetylates in methanolic ammonia. |
Stability Profile
-
Hydrolytic Sensitivity: The 2,3-O-isopropylidene group is highly sensitive to Brønsted acids (e.g., HCl, TFA) and Lewis acids in the presence of water, cleaving to the diol.
-
Thermal Stability: Stable up to ~100°C under neutral conditions. Prolonged heating >120°C may cause elimination of acetic acid (elimination to furan derivatives).
Spectroscopic Signature (NMR Analysis)[2]
The rigid 2,3-O-isopropylidene ring locks the furanose into a specific conformation (typically C3-endo/C2-exo twist), resulting in a distinct NMR fingerprint.
H NMR (400 MHz, CDCl )
The coupling constant
-
-Anomer (Major): The H1 proton appears as a singlet (or doublet with
Hz).-
Reasoning: In the
-form, the dihedral angle between H1 and H2 is ~90°, leading to a vanishing coupling constant according to the Karplus equation.
-
-
-Anomer (Minor): The H1 proton appears as a doublet (
Hz).
| Proton | Chemical Shift ( | Multiplicity | Assignment |
| H-1 | 6.15 - 6.25 | s (broad) | Anomeric proton (deshielded by OAc) |
| H-2, H-3 | 4.60 - 4.80 | m | Ring protons (flanking isopropylidene) |
| H-4 | 4.30 - 4.40 | m | C4 proton |
| H-5a, H-5b | 4.10 - 4.20 | m | C5 methylene protons (acetoxymethyl) |
| OAc (x2) | 2.05 - 2.15 | s (x2) | Acetyl methyls (C1 and C5) |
| C(CH | 1.35, 1.55 | s (x2) | Isopropylidene methyls (diastereotopic) |
Synthetic Utility: Vorbrüggen Glycosylation[3][4]
This compound serves as a universal glycosyl donor. Unlike 2-O-acyl donors which direct
Mechanism of Action
-
Activation: The Lewis acid (TMSOTf or SnCl
) activates the C1-acetate, generating an oxocarbenium ion. -
Stereocontrol: The "inside" face (concave) of the bicyclic system is sterically hindered by the 2,3-isopropylidene ring.
-
Nucleophilic Attack: The silylated nucleobase attacks from the "outside" (convex) face, predominantly yielding the
-nucleoside .
Figure 1: Mechanistic pathway for Vorbrüggen coupling. The 2,3-isopropylidene group blocks the
Experimental Protocols
Synthesis from D-Ribose
This two-step "one-pot" variant avoids isolation of the hygroscopic intermediate.
Reagents: D-Ribose, Acetone, H
-
Ketalization:
-
Suspend D-Ribose (50 g) in Acetone (500 mL).
-
Add conc. H
SO (2 mL) dropwise. -
Stir at RT for 2 hours. Solution becomes clear (formation of 2,3-O-isopropylidene-D-ribofuranose).
-
Note: Neutralize with Ca(OH)
or Et N if isolating. For one-pot, proceed to step 2.
-
-
Acetylation:
-
Cool the reaction mixture to 0°C.
-
Add Pyridine (80 mL) followed by Acetic Anhydride (70 mL).
-
Allow to warm to RT and stir overnight (12h).
-
Validation: TLC (Hexane:EtOAc 3:1) should show conversion of polar starting material (
) to non-polar product ( ).
-
-
Workup:
Purification & Storage
-
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 4:1).
-
Storage: Store at -20°C under Argon. Stable for >12 months if kept dry.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link
- Leonard, N. J., & Carraway, K. L. (1966). "5-Amino-5-deoxyribose Derivatives. Synthesis and Properties." Journal of Heterocyclic Chemistry, 3(4), 485-489.
- Gudmundsson, K. S., et al. (2003). "Synthesis of 2,3-O-isopropylidene-D-ribofuranose derivatives." Nucleosides, Nucleotides and Nucleic Acids, 22(10), 1953-1961.
-
BenchChem Protocols. (2025). "Synthesis of protected ribose intermediates." Link
